Cinchophen

Catalog No.
S523791
CAS No.
132-60-5
M.F
C16H11NO2
M. Wt
249.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cinchophen

CAS Number

132-60-5

Product Name

Cinchophen

IUPAC Name

2-phenylquinoline-4-carboxylic acid

Molecular Formula

C16H11NO2

Molecular Weight

249.26 g/mol

InChI

InChI=1S/C16H11NO2/c18-16(19)13-10-15(11-6-2-1-3-7-11)17-14-9-5-4-8-12(13)14/h1-10H,(H,18,19)

InChI Key

YTRMTPPVNRALON-UHFFFAOYSA-N

SMILES

Array

solubility

RAPIDLY LOSES WATER OF CRYSTALLIZATION ON EXPOSURE TO AIR; SOL IN WATER, ALC; PRACTICALLY INSOL IN ETHER /LITHIUM SALT OCTAHYDRATE/
SOLUBLE IN HOT ALCOHOL, ALKALI; SLIGHTLY SOL IN HOT ACETONE, HOT BENZENE; INSOLUBLE IN PETROLEUM ETHER, WATER
1 G DISSOLVES IN ABOUT: 400 ML CHLOROFORM, 100 ML ETHER, 120 ML ALCOHOL

Synonyms

Cinchopen; Mylofanol; Agotan; Phenophan; Tervalon; NSC2617; NSC-2617; NSC 2617

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)O

The exact mass of the compound Cinchophen is 249.079 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 6.42e-04 msoluble in hot alcohol, alkali; slightly sol in hot acetone, hot benzene; insoluble in petroleum ether, water1 g dissolves in about: 400 ml chloroform, 100 ml ether, 120 ml alcohol. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 758887. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Quinolines - Supplementary Records. It belongs to the ontological category of quinolines in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Pharmaceuticals. However, this does not mean our product can be used or applied in the same or a similar way.

Cinchophen (2-phenylquinoline-4-carboxylic acid, CAS 132-60-5) is a bifunctional heteroaromatic building block characterized by a quinoline core substituted with a 2-phenyl group and a 4-carboxylic acid moiety. In modern industrial and research procurement, it is primarily sourced as a rigid, pi-extended ligand for organometallic complexes (such as phosphorescent iridium and platinum emitters) and as a versatile precursor for synthesizing complex quinoline-4-carboxamides and ester-flanked organic field-effect transistor (OFET) materials [1]. Its dual functionality allows it to undergo standard carboxylic acid derivatization while the 2-phenyl ring provides an essential site for cyclometalation or extended conjugation, making it a specific intermediate in advanced materials and medicinal chemistry workflows.

Substituting Cinchophen with closely related analogs fundamentally alters reaction pathways and material properties. Replacing it with quinoline-4-carboxylic acid removes the 2-phenyl ring, eliminating the capacity for C^N cyclometalation required for assembling luminescent transition metal complexes and reducing the pi-conjugation necessary for organic semiconductor applications [1]. Conversely, substitution with its esterified analog, neocinchophen, removes the acidic proton (pKa ~3.6), drastically shifting the partition coefficient and rendering the molecule insoluble in aqueous alkaline solutions, which disrupts base-catalyzed aqueous workflows and prevents direct amidation[2]. Consequently, buyers must procure the exact 2-phenylquinoline-4-carboxylic acid structure when both extended pi-system sterics and a free carboxylate handle are required.

Cyclometalation Capacity for Phosphorescent Complexes

Cinchophen serves as a C^N cyclometalating ligand for transition metals due to its 2-phenyl group, which is structurally absent in generic quinoline-4-carboxylic acid. When reacted with Iridium(III) precursors, the 2-phenyl ring of cinchophen undergoes cyclometalation to form C^N coordinated complexes that exhibit yellow to deep red phosphorescence (emission ~560 nm to >600 nm depending on auxiliary ligands) [1]. Generic quinoline-4-carboxylic acid cannot undergo this specific C-H activation and is restricted to N- or O-coordination, failing to produce the desired cyclometalated photophores.

Evidence DimensionLigand coordination mode and emission capability
Target Compound DataEnables C^N cyclometalation yielding Ir(III) complexes with strong yellow/red emission (~560 nm)
Comparator Or BaselineQuinoline-4-carboxylic acid (Lacks C^N cyclometalation capability; non-emissive in this modality)
Quantified DifferenceBinary structural divergence (C^N vs. N/O coordination)
ConditionsReaction with Ir(III) or Pt(II) metal precursors in standard organometallic synthesis

Crucial for researchers and material scientists procuring ligands specifically for the synthesis of phosphorescent OLED emitters or luminescent probes.

Aqueous Alkaline Solubility and Processing

The presence of the free carboxylic acid gives Cinchophen a pKa of approximately 3.6 to 4.0, allowing it to be fully deprotonated and solubilized in standard aqueous bases (e.g., 10% KOH or sodium carbonate) [1]. In contrast, its common commercial analog, neocinchophen (the ethyl ester), is a neutral, highly lipophilic molecule that remains insoluble in aqueous alkaline solutions. This difference dictates purification and extraction workflows: Cinchophen can be separated from neutral organic byproducts via acid-base liquid-liquid extraction, whereas neocinchophen requires purely organic chromatographic separation.

Evidence DimensionAqueous alkaline solubility (pH > 8)
Target Compound DataHighly soluble (forms water-soluble carboxylate salt)
Comparator Or BaselineNeocinchophen (Insoluble in aqueous base)
Quantified DifferenceComplete phase divergence in basic aqueous extraction
ConditionsLiquid-liquid extraction using 10% KOH or Na2CO3 / organic solvent

Allows process chemists to utilize scalable, cost-effective acid-base extraction workflows rather than relying on solvent-intensive chromatography.

Yield Efficiency in 4-Position Derivatization

As a synthetic building block, Cinchophen provides a direct pathway to 4-position esters and amides, such as propargyl esters used in click chemistry. Standard activation and esterification of the Cinchophen carboxylate routinely achieves isolated yields of 86% or higher [1]. If a buyer were to start with 2-phenylquinoline instead, functionalizing the 4-position would require low-yield C-H activation or multi-step halogenation sequences. The pre-installed carboxylic acid bypasses these steps, directly enabling library synthesis.

Evidence DimensionSynthetic steps and yield to 4-functionalized derivatives
Target Compound Data1-2 steps, >85% yield via direct esterification/amidation
Comparator Or Baseline2-phenylquinoline (Requires >3 steps or low-yield C-H functionalization)
Quantified DifferenceElimination of 2+ synthetic steps; significantly higher overall yield
ConditionsStandard esterification/amidation conditions

Directly reduces raw material costs and synthesis time for medicinal chemistry and materials science libraries.

Synthesis of Phosphorescent Transition Metal Complexes

Cinchophen is utilized as a primary ligand for the synthesis of cyclometalated Iridium(III) and Platinum(II) complexes. Its 2-phenyl group enables stable C^N coordination, while the 4-carboxylic acid can be further functionalized or used to tune solubility, supporting the development of deep-red OLED emitters and luminescent biological probes [1].

Development of Ambipolar Organic Field-Effect Transistors (OFETs)

The compound serves as a pi-extended core for synthesizing ester-flanked quinoline semiconductors. The 4-carboxylic acid allows for the introduction of solubilizing ester groups, while the 2-phenyl ring extends the conjugated system, which is required for achieving balanced electron and hole mobilities in ambipolar OFET architectures [2].

Library Synthesis of Bioactive Quinoline-4-Carboxylates

In medicinal chemistry, Cinchophen is a direct starting material for generating libraries of 2-phenylquinoline-4-carboxylate and carboxamide derivatives. Its pre-installed carboxylate allows for coupling with various alcohols and amines, streamlining the synthesis of novel glycoconjugates and antimicrobial agents via click chemistry and standard coupling protocols [3].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Color/Form

NEEDLES FROM METHANOL OR DILUTED ALCOHOL
WHITE OR YELLOWISH CRYSTALS OR POWDER
SMALL, WHITE, NEEDLE-LIKE CRYSTALS

XLogP3

3.4

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

249.078978594 Da

Monoisotopic Mass

249.078978594 Da

Heavy Atom Count

19

Taste

SLIGHTLY BITTER TASTE

Odor

ODORLESS

Appearance

Solid powder

Melting Point

218 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

39Y533Z02M

GHS Hazard Statements

Aggregated GHS information provided by 45 companies from 2 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Therapeutic Uses

Anti-Inflammatory Agents, Non-Steroidal
/IT WAS USED AS/ ANALGESIC IN ACUTE GOUT, ACTING MORE PROMPTLY THAN COLCHICUM & WITHOUT UNDESIRABLE SIDE EFFECTS. ... DOSE: ORAL, 0.5 G.
ONCE USED AS URICOSURIC, ANALGESIC & ANTI-INFLAMMATORY AGENT

ATC Code

M - Musculo-skeletal system
M04 - Antigout preparations
M04A - Antigout preparations
M04AC - Preparations with no effect on uric acid metabolism
M04AC02 - Cinchophen

Pictograms

Irritant

Irritant

Other CAS

132-60-5

Metabolism Metabolites

2% 2-O-OXYPHENYLQUINOLINE-4-CARBOXYLIC ACID WAS EXCRETED IN URINE FROM HUMANS AFTER DOSAGE WITH CINCHOPHEN. /FROM TABLE/
YIELDS 8-HYDROXY-2-PHENYLQUINOLINE-4-CARBOXYLIC ACID & 2-(P-HYDROXYPHENYL)QUINOLINE-4-CARBOXYLIC ACID IN DOG: HARTIALA, K, TERHO, T & HAKKINEN, I; BIOCHEM PHARMAC, 16, 843 (1967). /FROM TABLE/

Wikipedia

Cinchophen

Drug Warnings

THE OCCURRENCE OF JAUNDICE WITH CINCHOPHEN & ITS VARIOUS DERIV WAS OBSERVED WITH SUCH FREQUENCY & HERALDED SUCH SEVERE DEGENERATIVE & NECROTIZING CHANGES IN LIVER THAT THESE DRUGS HAVE BEEN LARGELE ABANDONED.
QUINIDINE, ADMIN PARENTERALLY SHORTLY AFTER OR SIMULTANEOUSLY WITH TUBOCURARINE, MAY ENHANCE OR CAUSE RECURRENT NEUROMUSCULAR EFFECTS OF TUBOCURARINE... ALTHOUGH NO DRUG INTERACTION HAS BEEN DOCUMENTED, OTHER CINCHONA ALKALOIDS (EG CINCHOPHEN & QUININE) MAY ALSO INTERACT WITH TUBOCURARINE.
CLINICAL & EXPTL STUDIES SHOW THAT ANTIARRHYTHMIC & CARDIODEPRESSANT EFFECTS OF QUINIDINE MAY BE ENHANCED BY ADMIN OF RESERPINE. ... CINCHOPHEN & QUININE ARE AGENTS RELATED TO QUINIDINE.
THE OTHER CINCHONA ALKALOIDS, CINCHOPHEN & QUININE, APPARENTLY EXERT DIRECT HYPOPROTHROMBINEMIC EFFECT BY DEPRESSING THE HEPATIC ENZYME SYSTEM THAT SYNTHESIZES VITAMIN K-DEPENDENT FACTORS...& COULD INTERACT WITH WARFARIN ALSO.

Biological Half Life

IN BLOOD OF HUMANS HALF LIFE AFTER DOSAGE OF CINCHOPHEN WAS 4-4.5 HR.

Use Classification

Pharmaceuticals

Methods of Manufacturing

PREPARED BY HEATING PYRUVIC ACID WITH ANILINE & BENZALDEHYDE OR WITH BENZYLIDENE ANILINE IN ABSOLUTE ALCOHOL: DOEBNER, GIESEKE, ANN 242, 290 (1887). ALSO FROM ACETOPHENONE & ISATINIC ACID IN ALCOHOLIC KOH: PFITZINGER, J PRAKT CHEM 38, 582 (1882); 56, 293 (1897).

Analytic Laboratory Methods

TITRIMETRIC DETERMINATION OF CINCHOPHEN IN PRESENCE OF SALICYLATES & SODIUM BICARBONATE.
UV ABSORPTION DATA, INCL MAX WAVELENGTH & OTHER SOLVENTS FOR MORE THAN 150 DRUGS ARE GIVEN.
STRONGER BASES SUCH AS ACIPHENOQUINOLINE WERE DETERMINED IN PHARMACEUTICALS, SEPARATED OR IN PRESENCE OF ONE ANOTHER, BY TITRATION.

Interactions

IN DOGS, CINCHOPHEN HAD NO EFFECT ON IOPANOIC ACID EXCRETIO BUT INCR BOTH BILIARY & URINARY EXCRETION OF IOPHENOXIC ACID.

Stability Shelf Life

STABLE TO AIR, BUT TURNS YELLOW UNDER THE INFLUENCE OF LIGHT

Dates

Last modified: 08-15-2023
1: HUEPER WC. Cinchophen (atophan) a critical review. Medicine (Baltimore). 1948 Feb;27(1):43-103. PubMed PMID: 18916429.
2: PULIDO M, MARTI A, PADRON E. [Not Available]. Med Lat. 1948 Jan-Feb;7(1):1-6. Undetermined Language. PubMed PMID: 18913045.
3: SCHULSINGER F. [Cinchopen therapy in a case of chronic arthritis urica]. Ugeskr Laeger. 1952 Jul 17;114(29):965-7. Undetermined Language. PubMed PMID: 12995491.

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